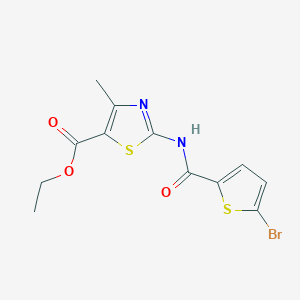

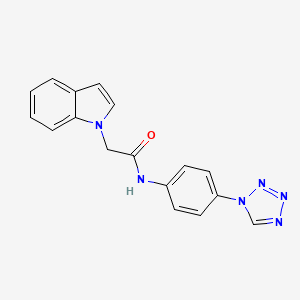

Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

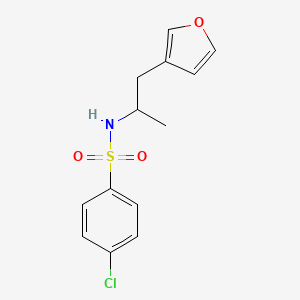

Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C16H16BrNO3S2 and a molecular weight of 414.33. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom .

Synthesis Analysis

The synthesis of similar compounds often involves the use of lithiation reactions and bromination reactions . For example, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often involve lithiation and bromination reactions . Enaminones, which are extremely stable species, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .科学的研究の応用

Palladium-Catalysed Direct Heteroarylations

Palladium-catalysed direct arylation of heteroaromatics using esters as blocking groups at C2 of bromofuran and bromothiophene derivatives, including Ethyl 5-bromothiophene-2-carboxylate, has been demonstrated to efficiently synthesize biheteroaryls. This approach prevents the formation of dimers or oligomers, achieving high yields in the production of 2,5-diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).

Antimicrobial Activity Studies

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative, has been modified and synthesized to study its antimicrobial activities against various strains of bacteria and fungi. The structural modifications and antimicrobial activities highlight the compound's potential in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Synthesis and Tautomeric Structures of Novel Dyes

Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate has been prepared and used in synthesizing novel bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes' solvatochromic behavior and tautomeric structures in various solvents were evaluated, offering insights into their potential applications in dye chemistry and materials science (Karcı & Karcı, 2012).

Antitumor Activity of Analogs

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their in vitro antitumor activity against human tumor cell lines, demonstrating potential anticancer activities. This research contributes to the exploration of new therapeutic agents in cancer treatment (El-Subbagh, Abadi, & Lehmann, 1999).

Photochemical and Photophysical Studies

Research into the photochemical reaction of Ethyl 2-chlorothiazole-5-carboxylate and Ethyl 2-iodothiazole-5-carboxylate with various aromatic compounds led to the synthesis of ethyl 3-phenylisothiazole-4-carboxylate and related compounds. The photophysical properties and singlet oxygen activation capabilities of these products were examined, contributing to the field of photochemistry and photophysics (Amati et al., 2010).

将来の方向性

Thiophene and its substituted derivatives have shown promising applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

IUPAC Name |

ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3S2/c1-3-18-11(17)9-6(2)14-12(20-9)15-10(16)7-4-5-8(13)19-7/h4-5H,3H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAADQTJCWDXXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2671456.png)

![N-(thiophen-2-ylmethyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2671465.png)

![2-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2671467.png)

![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B2671468.png)

![4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide](/img/structure/B2671475.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-cyclopentylpropan-1-one](/img/structure/B2671476.png)